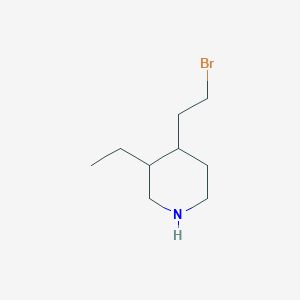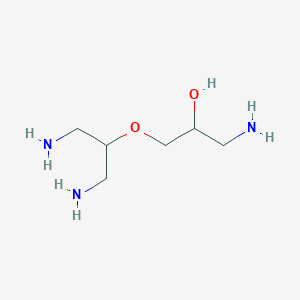
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is a compound that belongs to the class of amino alcohols This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol can be achieved through the ring-opening reaction of epichlorohydrin with amines. This reaction typically involves the use of catalysts such as magnesium sulfate (MgSO₄) or mixed metal oxides under mild and neutral conditions . The reaction proceeds with high yields, making it an efficient method for producing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its relaxant activity on airway smooth muscle is attributed to its ability to modulate the β₂ adrenergic receptor, leading to muscle relaxation and bronchodilation . The compound may also interact with other receptors and enzymes, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the additional diamino group.
2-Amino-1,3-propanediol: Another amino alcohol with two hydroxyl groups, used in the synthesis of cyclic carbonate monomers.
Uniqueness
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is unique due to the presence of both amino and diamino groups, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows it to participate in a wider range of reactions compared to simpler amino alcohols.
特性
分子式 |
C6H17N3O2 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-amino-3-(1,3-diaminopropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C6H17N3O2/c7-1-5(10)4-11-6(2-8)3-9/h5-6,10H,1-4,7-9H2 |
InChIキー |
QYKIDWAPMRTHEK-UHFFFAOYSA-N |
正規SMILES |
C(C(CN)OCC(CN)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
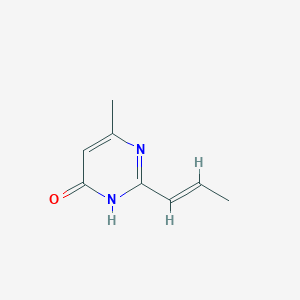
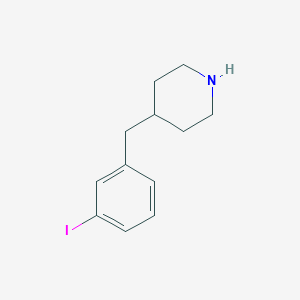
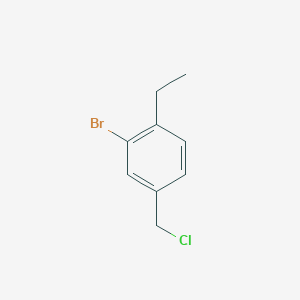
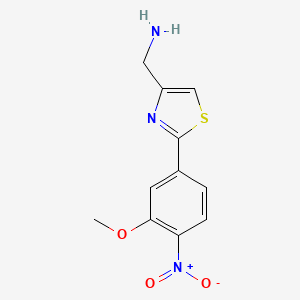
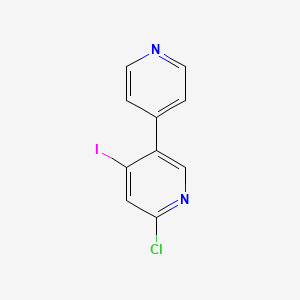
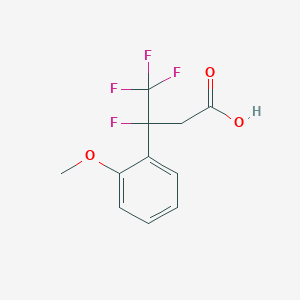
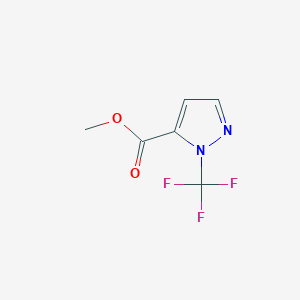
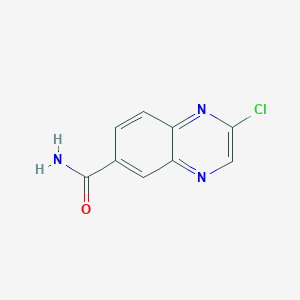
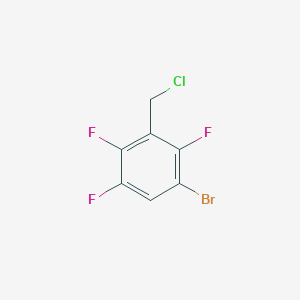
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)

